2-propoxy-3,5-dibromobenzaldehyde molecular weight and formula
2-propoxy-3,5-dibromobenzaldehyde molecular weight and formula
An In-depth Technical Guide to 2-propoxy-3,5-dibromobenzaldehyde: Synthesis, Characterization, and Applications
Introduction
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as versatile intermediates in the creation of complex molecular architectures. Their utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the benzaldehyde moiety can be elaborated into a vast array of functional groups and heterocyclic systems[1][2]. This guide focuses on a specific, albeit less commonly documented, member of this family: 2-propoxy-3,5-dibromobenzaldehyde.
While direct literature on this compound is sparse, its structural congeners, such as 3,5-dibromobenzaldehyde and 2-amino-3,5-dibromobenzaldehyde, are well-characterized and utilized in various synthetic applications, including the preparation of antibacterial agents and expectorant drugs like Ambroxol[3][4]. By examining the chemistry of these related molecules, this guide will provide a comprehensive overview of the predicted properties, a robust synthetic protocol, and the potential applications of 2-propoxy-3,5-dibromobenzaldehyde for researchers and professionals in drug development.
Physicochemical and Structural Properties
The key to understanding the reactivity and potential applications of 2-propoxy-3,5-dibromobenzaldehyde lies in its molecular structure. The presence of two electron-withdrawing bromine atoms, an ortho-alkoxy group, and the aldehyde functionality dictates its electronic and steric properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 322.00 g/mol |
| IUPAC Name | 2-propoxy-3,5-dibromobenzaldehyde |
| CAS Number | Not assigned |
The propoxy group, being in the ortho position to the aldehyde, will exert a significant steric and electronic influence. Electronically, it is an activating group, which will affect the reactivity of the aromatic ring in further substitution reactions. The two bromine atoms significantly increase the molecular weight and are expected to impart a crystalline solid nature to the compound, similar to 3,5-dibromobenzaldehyde which has a melting point of 84-88 °C[5]. Solubility is predicted to be low in water but good in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Caption: Chemical structure of 2-propoxy-3,5-dibromobenzaldehyde.
Proposed Synthesis: A Mechanistic Approach
A logical and efficient route to synthesize 2-propoxy-3,5-dibromobenzaldehyde is via the Williamson ether synthesis, starting from the commercially available 3,5-dibromo-2-hydroxybenzaldehyde. This method is widely used for the preparation of ethers due to its reliability and generally high yields.
Reaction Scheme:
3,5-dibromo-2-hydroxybenzaldehyde + 1-bromopropane → 2-propoxy-3,5-dibromobenzaldehyde
The reaction proceeds via an Sₙ2 mechanism. The phenolic hydroxyl group of the starting material is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon of the 1-bromopropane, displacing the bromide ion and forming the desired ether linkage.
Caption: Proposed synthetic workflow for 2-propoxy-3,5-dibromobenzaldehyde.
Detailed Experimental Protocol
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Reaction Setup: To a solution of 3,5-dibromo-2-hydroxybenzaldehyde (1.0 eq) in acetone (10 mL/mmol), add potassium carbonate (2.0 eq) and 1-bromopropane (1.5 eq).
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Reaction Execution: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
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Workup: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-propoxy-3,5-dibromobenzaldehyde.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton singlet between δ 9.8-10.2 ppm. The aromatic protons will appear as two doublets in the region of δ 7.5-8.0 ppm. The propoxy group will show a triplet for the terminal methyl group around δ 1.0 ppm, a sextet for the methylene group adjacent to the methyl at approximately δ 1.8 ppm, and a triplet for the methylene group attached to the oxygen at around δ 4.0 ppm.
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¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbon around δ 190 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the carbon bearing the propoxy group being the most upfield among the substituted carbons. The carbons of the propoxy group will appear at approximately δ 70 ppm (O-CH₂), δ 22 ppm (-CH₂-), and δ 10 ppm (-CH₃).
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IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700-1680 cm⁻¹. C-H stretching vibrations of the aldehyde will be observed near 2850 and 2750 cm⁻¹. The C-O-C stretching of the ether will be visible in the 1250-1050 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) will be a definitive feature.
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-propoxy-3,5-dibromobenzaldehyde suggest its potential as a valuable building block in several areas of chemical research.
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Pharmaceutical Synthesis: The aldehyde functionality is a versatile handle for constructing more complex molecules. It can undergo reactions such as aldol condensations, Wittig reactions, and reductive aminations to form a wide variety of carbon-carbon and carbon-nitrogen bonds. The dibromo-substituted aromatic ring is primed for cross-coupling reactions like Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents. These features make it a potential intermediate in the synthesis of novel therapeutic agents[6].
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Agrochemicals: Many commercial pesticides and herbicides contain halogenated aromatic rings. The title compound could serve as a precursor for new agrochemicals[1].
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Materials Science: Aryl aldehydes are used in the synthesis of polymers and dyes. The bromine atoms can enhance properties like flame retardancy in polymers.
Safety and Handling
As with any chemical, 2-propoxy-3,5-dibromobenzaldehyde should be handled with appropriate safety precautions. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory system[7]. Brominated organic compounds should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
2-propoxy-3,5-dibromobenzaldehyde, while not a widely commercialized compound, represents a synthetically accessible and potentially valuable intermediate for researchers in drug discovery and materials science. Its synthesis from readily available starting materials via the robust Williamson ether synthesis is straightforward. The combination of an aldehyde, a dibrominated aromatic ring, and an alkoxy group provides multiple reaction sites for further chemical elaboration. This guide provides a solid foundation for the synthesis, characterization, and potential utilization of this versatile chemical building block.
References
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